molecular formula C6H6FNS B1267401 2-Amino-5-fluorobenzenethiol CAS No. 33264-82-3

2-Amino-5-fluorobenzenethiol

Cat. No.: B1267401
CAS No.: 33264-82-3
M. Wt: 143.18 g/mol
InChI Key: UPEWNVDJDYMWIV-UHFFFAOYSA-N
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Description

2-Amino-5-fluorobenzenethiol is an organic compound with the molecular formula C6H6FNS It is a derivative of benzenethiol, where the benzene ring is substituted with an amino group at the second position and a fluorine atom at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-fluorobenzenethiol can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-fluorobenzonitrile with hydrogen sulfide in the presence of a base. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization.

Another method involves the reduction of 2-amino-5-fluoronitrobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid. The resulting 2-amino-5-fluoroaniline is then treated with sulfur to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-fluorobenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group in precursor compounds can be reduced to form the amino group.

    Substitution: The amino and fluorine substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

    Reduction: Reducing agents like iron powder or tin chloride in acidic conditions are used for reduction reactions.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: 2-Amino-5-fluoroaniline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-5-fluorobenzenethiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-amino-5-fluorobenzenethiol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The presence of the amino and fluorine groups can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-chlorobenzenethiol
  • 2-Amino-5-bromobenzenethiol
  • 2-Amino-5-iodobenzenethiol

Comparison

Compared to its halogenated analogs, 2-amino-5-fluorobenzenethiol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine is highly electronegative, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the smaller size of fluorine compared to other halogens can affect the compound’s steric profile and binding characteristics.

Properties

IUPAC Name

2-amino-5-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPEWNVDJDYMWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80313302
Record name 2-amino-5-fluorobenzenethiol
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Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33264-82-3
Record name 33264-82-3
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Record name 2-amino-5-fluorobenzenethiol
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Record name 2-amino-5-fluorobenzene-1-thiol
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Record name 2-AMINO-5-FLUOROBENZENETHIOL
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Synthesis routes and methods I

Procedure details

In a 2,000-ml flask as a reactor were placed 166.7 g of water, 589.3 g of a 50% aqueous potassium hydroxide solution (5.25 moles as KOH) and 168.2 g (1.00 mole) of 6-fluoro-2-aminobenzothiazole. They were heated, aged for 8 hours with refluxing at 113 to 115° and then cooled to 40° C. The resulting mixture was washed with 311 g of toluene and then subjected to phase separation to obtain 904.0 g of an aqueous solution of a potassium salt of 2-amino-5-fluorothiophenol (concentration: 20%, yield: 99.7%). This aqueous solution of a potassium salt of 2-amino-5-fluorothiophenol can be used for production of a p-toluenesulfonate of [2-(6-fluorobenzothiazolyl)]ethylamine or an aqueous solution of [2-(6-fluorobenzothiazolyl)]ethylamine hydrochloride, according to the description in Example 1 to Example 7.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5.25 mol
Type
reactant
Reaction Step Two
Quantity
168.2 g
Type
reactant
Reaction Step Three
Name
Quantity
166.7 g
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

2-Amino-6-fluorobenzothiazole (5.0 g, 29.7 mmol) was stirred in 10N NaOH (120 mL) and heated to 120° C. After 2 hours the mixture was allowed to cool and treated with acetic acid (˜70 mL) to adjust the pH of the mixture to 4.0. The resulting precipitate was collected and washed with 3 volumes (30 mL) of water and dried in vacuo to give 5.5 g of 2-amino-5-fluorothiophenol suitable for use in the subsequent step.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Amino-5-fluorobenzenethiol in antimicrobial research?

A: this compound serves as a crucial building block for synthesizing various heterocyclic compounds with promising antimicrobial activity. Research indicates that this compound, along with its chloro-substituted derivatives, exhibits significant antibacterial and antifungal effects. [] This discovery suggests its potential as a precursor for developing novel antimicrobial agents.

Q2: How is this compound used to synthesize other antimicrobial compounds?

A: Researchers have successfully synthesized derivatives of 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine and 7-fluoro-2H-1,4-benzothiazin-3(4H)-one using this compound as a starting material. [] This synthesis involves reacting chloro-substituted this compound with appropriate reagents to form the desired heterocyclic structures. These resulting compounds demonstrated notable antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as selected fungi. [] This highlights the versatility of this compound as a precursor in medicinal chemistry.

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